2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
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Overview
Description
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide involves multiple stepsOne common synthetic route involves the conversion of phenyl acetic acid to 5-benzyl-1,3,4-oxadiazole-2-thione, which is then reacted with chloroacetyl derivatives of phenols and aniline derivatives to form the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes. This compound has also been investigated for its DNA binding properties, which could make it useful in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and DNA. The compound binds to the active site of alkaline phosphatase, inhibiting its activity.
Comparison with Similar Compounds
Compared to other oxadiazole derivatives, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide stands out due to its unique combination of benzyl and morpholinyl groups. Similar compounds include 5-(4-nitro-1,2,5-oxadiazol-3-yl)-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole and 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, which also contain oxadiazole rings but differ in their substituents and overall structure .
Properties
CAS No. |
852903-30-1 |
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Molecular Formula |
C21H22N4O3S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O3S/c26-19(22-17-6-8-18(9-7-17)25-10-12-27-13-11-25)15-29-21-24-23-20(28-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26) |
InChI Key |
DPVGIHWSKGTBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4 |
solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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